5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine: is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .
Result of Action
If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-bromo-2,5-diketopyrrole with 3-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in the development of pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents. Its ability to interact with various biological targets makes it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its derivatives can enhance the properties of polymers and other materials .
Comparison with Similar Compounds
- 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-bromo-3-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-bromo-4-chloro-7H-pyrrolo[2,3-c]pyridine
Uniqueness: Compared to these similar compounds, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine offers a distinct combination of bromine and chlorine substitutions on the pyrrolopyridazine scaffold. This unique substitution pattern can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2090743-43-2 |
---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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